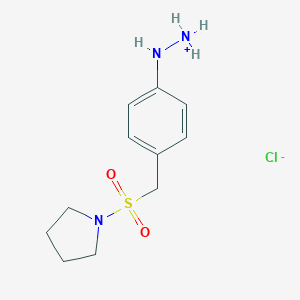

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

[4-(pyrrolidin-1-ylsulfonylmethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c12-13-11-5-3-10(4-6-11)9-17(15,16)14-7-1-2-8-14;/h3-6,13H,1-2,7-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPFNFGHCNPPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669938 | |

| Record name | 1-[(4-Hydrazinylphenyl)methanesulfonyl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334981-11-2 | |

| Record name | Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334981-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Hydrazinylphenyl)methanesulfonyl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[[(4-Hydrazinylphenyl)methyl]sulfonyl]pyrrolidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4NRK9S4K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Almotriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal function in the production of Almotriptan. The document further elaborates on the mechanism of action and signaling pathways of Almotriptan, which are the ultimate result of the utility of this precursor molecule. Detailed experimental protocols for the synthesis of Almotriptan from this intermediate are also presented, along with relevant data summarized in tabular format for clarity and ease of comparison.

Introduction

This compound (CAS No: 334981-11-2) is a substituted phenylhydrazine derivative.[1][2] Its molecular structure, featuring a hydrazinyl group, a sulfonyl group, and a pyrrolidine ring, makes it a versatile building block in medicinal chemistry.[3] While it may be explored for the synthesis of various novel compounds, its most significant and well-documented application is as a key starting material in the industrial synthesis of Almotriptan.[3] This guide will focus on the technical details surrounding this primary application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 334981-11-2 | [1] |

| Molecular Formula | C₁₁H₁₈ClN₃O₂S | [1] |

| Molecular Weight | 291.80 g/mol | [1] |

| Synonyms | 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride | [1] |

| Appearance | Solid | N/A |

| Purity | ≥95% (commercially available) | [1] |

| SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl | [1] |

| InChI | InChI=1S/C11H17N3O2S.ClH/c12-13-11-5-3-10(4-6-11)9-17(15,16)14-7-1-2-8-14;/h3-6,13H,1-2,7-9,12H2;1H | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is documented in various chemical patents. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of phenylhydrazine derivatives involves the diazotization of an aniline precursor followed by reduction.

Step 1: Diazotization of 1-((4-aminobenzyl)sulfonyl)pyrrolidine

-

Dissolve 1-((4-aminobenzyl)sulfonyl)pyrrolidine in a suitable acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, again maintaining a low temperature.

-

Allow the reaction to proceed until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting this compound can then be isolated by filtration and purified by recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may vary and should be optimized for each specific setup.

Role in Almotriptan Synthesis

The primary utility of this compound is as a key reactant in the Fischer indole synthesis to produce the core indole structure of Almotriptan.[4][5]

Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient

Caption: Synthetic pathway from the intermediate to Almotriptan.

Experimental Protocol: Fischer Indole Synthesis of Almotriptan

The following is a representative protocol for the synthesis of Almotriptan from this compound, based on descriptions in the patent literature.[4]

Materials:

-

This compound

-

An appropriate aldehyde or ketone, such as 4-chlorobutyraldehyde diethyl acetal or N,N-dimethylamino-butyraldehyde dimethyl acetal.[4]

-

An acidic catalyst (e.g., hydrochloric acid, sulfuric acid).[5]

-

A suitable solvent (e.g., water, ethanol).

Procedure:

-

A suspension of this compound is prepared in water.

-

N,N-dimethylamino-butyraldehyde dimethyl acetal is added to the suspension.

-

The pH of the reaction mixture is adjusted to approximately 2 with a strong acid like hydrochloric acid.

-

The mixture is stirred for several hours at room temperature to facilitate the formation of the hydrazone intermediate.

-

The temperature is then elevated to around 55-65 °C to induce cyclization via the Fischer indole synthesis mechanism, forming the almotriptan base. This step is maintained for 10-12 hours.[4]

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and neutralization.

-

The crude Almotriptan base can be purified by column chromatography.[4]

Biological Activity and Signaling Pathways (of Almotriptan)

As this compound is a precursor, its biological significance is realized through the action of Almotriptan. Almotriptan is a potent and selective agonist of the 5-HT1B and 5-HT1D serotonin receptors.

Mechanism of Action of Almotriptan

The therapeutic effect of Almotriptan in migraine is attributed to the following mechanisms:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels leads to their constriction. This counteracts the vasodilation that is thought to contribute to migraine pain.

-

Inhibition of Neuropeptide Release: Agonism of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. This reduces neurogenic inflammation in the meninges.

-

Inhibition of Pain Signal Transmission: Almotriptan is also believed to act centrally by inhibiting pain signal transmission in the trigeminal nucleus caudalis.

Signaling Pathway of Almotriptan

Caption: Almotriptan's dual mechanism of action in migraine.

Quantitative Data

As an intermediate, there is a lack of publicly available quantitative biological data (e.g., IC50, Ki) for this compound itself. The relevant quantitative data pertains to the final active pharmaceutical ingredient, Almotriptan.

| Parameter | Value | Target | Reference |

| Almotriptan Binding Affinity (Ki) | High affinity | 5-HT1B and 5-HT1D receptors | N/A |

| Almotriptan Purity (Post-synthesis) | >99.85% (as measured by HPLC) | N/A | [4] |

Conclusion

This compound is a cornerstone intermediate in the synthesis of the anti-migraine drug Almotriptan. Its chemical structure is ideally suited for the Fischer indole synthesis, a key step in the manufacturing of this triptan. While the compound itself is not pharmacologically active in the context of migraine treatment, its importance to the pharmaceutical industry is significant. Understanding the synthesis and chemical properties of this intermediate is essential for professionals involved in the research, development, and manufacturing of Almotriptan and potentially other novel therapeutic agents. Future research could explore other synthetic applications of this versatile molecule.

References

In-Depth Technical Guide: Chemical Properties and Structure of CAS 334981-11-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound identified by CAS number 334981-11-2. This compound, chemically known as 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride , is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Almotriptan, a medication for the treatment of migraine headaches. This document details its chemical and physical characteristics, provides insights into its synthesis and analysis, and explores its biological relevance through the mechanism of its principal downstream product.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 334981-11-2 |

| Chemical Name | This compound |

| Synonyms | 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride |

| Molecular Formula | C₁₁H₁₈ClN₃O₂S |

| Molecular Weight | 291.80 g/mol |

| SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl |

| InChI Key | KDPFNFGHCNPPAI-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 470.3 °C at 760 mmHg |

| Flash Point | 238.2 °C |

| Purity | ≥95% |

Chemical Structure

The chemical structure of this compound is characterized by a central benzene ring substituted with a pyrrolidine sulfonyl methyl group and a hydrazine group, present as a hydrochloride salt.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis

The synthesis of this compound is a multi-step process. A representative synthetic route is outlined below, starting from 1-((4-nitrobenzyl)sulfonyl)pyrrolidine.

Caption: Synthetic workflow for CAS 334981-11-2.

Detailed Methodology for the Synthesis of 1-((4-Aminobenzyl)sulfonyl)pyrrolidine (Key Intermediate):

-

Dissolution: Dissolve 1-((4-nitrobenzyl)sulfonyl)pyrrolidine (0.1 mol) in ethanol (200 ml).[1]

-

Catalyst Addition: Add 5% palladium on activated carbon to the solution.[1]

-

Hydrogenation: Subject the mixture to hydrogenation at 4 atm for 2 hours.[1]

-

Catalyst Removal: After the reaction, remove the palladium on carbon catalyst by filtration.[1]

-

pH Adjustment and Extraction: Adjust the pH of the filtrate to 3-4. Perform an extraction, and then extract the aqueous layer twice with ethyl acetate. Subsequently, adjust the pH of the aqueous layer to 13 and extract with ethyl acetate 2-3 times.[1]

-

Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the product as a white solid.[1]

The subsequent steps of diazotization and reduction to the hydrazine are standard organic chemistry procedures. The amino group is treated with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then reduced using a suitable reducing agent, such as stannous chloride or sodium sulfite, to yield the hydrazine. The final hydrochloride salt is formed by treatment with hydrochloric acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its related compounds. Below is a general protocol based on methods used for the analysis of Almotriptan and its intermediates.

HPLC Method Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[2]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 1% triethylamine or a phosphate buffer) and organic solvents like acetonitrile and methanol.[2] A common mobile phase composition could be a ratio of buffer:acetonitrile:methanol (e.g., 05:55:40 v/v/v).[2]

-

Flow Rate: A flow rate of 1.0 ml/min is generally appropriate.[2]

-

Detection: UV detection at a wavelength of approximately 230 nm is suitable for this compound.[2]

-

Injection Volume: A standard injection volume of 20 µL can be used.

-

Column Temperature: The analysis is typically performed at ambient temperature.

This method can be optimized for the specific requirements of purity testing or quantitative analysis of CAS 334981-11-2.

Biological Relevance and Signaling Pathway

This compound is primarily of interest due to its role as a precursor to Almotriptan. Almotriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[3] The therapeutic effect of Almotriptan in treating migraines is attributed to its action on these receptors, which leads to the constriction of cranial blood vessels and a reduction in neurogenic inflammation.[3]

The signaling pathway initiated by the activation of 5-HT1B/1D receptors is a G-protein coupled receptor (GPCR) pathway.

References

An In-depth Technical Guide to 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is a niche chemical compound primarily recognized for its role as a critical intermediate in the synthesis of the anti-migraine drug, Almotriptan. While extensive research into its intrinsic biological activity is not publicly available, its chemical properties and synthetic applications are well-documented in patent literature. This technical guide provides a comprehensive overview of the available information on 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride, including its chemical and physical properties, a detailed experimental protocol for its use in the synthesis of Almotriptan, and a discussion of its potential toxicological profile based on related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is presented in Table 1. This data is essential for researchers handling the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 334981-11-2 | [1][2] |

| Molecular Formula | C₁₁H₁₈ClN₃O₂S | [1][2] |

| Formula Weight | 291.80 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Role in the Synthesis of Almotriptan

The principal application of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is as a key starting material in the Fischer indole synthesis of Almotriptan. Almotriptan is a selective 5-HT(1B/1D) receptor agonist used for the acute treatment of migraine. The hydrazine moiety of the title compound is crucial for the formation of the indole ring structure of Almotriptan.

Synthetic Pathway Overview

The synthesis of Almotriptan from 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride generally involves its condensation with a protected form of 4-aminobutyraldehyde, followed by cyclization to form the indole ring. The following diagram illustrates this key synthetic transformation.

Caption: Synthetic pathway from 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine HCl to Almotriptan.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an Almotriptan intermediate, derived from patent literature. This procedure is intended for informational purposes and should be adapted and optimized by qualified researchers.

Synthesis of Almotriptan Intermediate via Fischer Indole Synthesis

Objective: To synthesize an indole precursor of Almotriptan from 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride.

Materials:

-

4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride

-

4-Chlorobutyraldehyde diethyl acetal

-

Methanol

-

Water

-

Hydrochloric acid

Procedure:

-

A solution of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is prepared in a mixture of water and methanol.

-

Separately, a solution of 4-chlorobutyraldehyde diethylacetal in hydrochloric acid is prepared by mixing aqueous hydrochloric acid and 4-chlorobutyraldehyde diethylacetal at a controlled temperature of 10°C.

-

The 4-chlorobutyraldehyde diethylacetal solution is added to the solution of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride at a temperature of 10-15°C.

-

The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mass is gradually cooled to 0-5°C with continuous stirring.

-

The mixture is maintained at 0-5°C to allow for the precipitation of the product.

-

The resulting solid product is collected by filtration and washed with chilled deionized water.

Biological Activity and Mechanism of Action

There is a notable absence of publicly available data on the specific biological activity, pharmacological effects, or mechanism of action of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride itself. The scientific literature primarily focuses on its utility as a synthetic intermediate.

Toxicology and Safety

General Hazards of Phenylhydrazines:

-

Hematotoxicity: Phenylhydrazine can induce hemolytic anemia by causing oxidative damage to red blood cells.

-

Carcinogenicity: Phenylhydrazine is considered a potential occupational carcinogen.

-

Organ Damage: Repeated exposure may lead to damage to the liver and kidneys.

-

Skin Sensitization: It may cause allergic skin reactions.

Given these known risks associated with the phenylhydrazine class of compounds, it is imperative that 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.

Conclusion

4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is a valuable chemical intermediate, indispensable for the synthesis of the anti-migraine drug Almotriptan. While its own biological properties remain largely unexplored, its synthetic utility is well-established. Researchers and drug development professionals working with this compound should be well-versed in its chemical properties and the necessary safety precautions, which are dictated by the known hazards of the phenylhydrazine chemical class. Future research could explore the potential for this molecule to possess its own unique biological activities, drawing inspiration from the properties of structurally similar compounds.

References

- 1. 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine Hydrochloride [lgcstandards.com]

- 2. usbio.net [usbio.net]

- 3. 334981-11-2 CAS MSDS (4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive literature review on the chemical compound Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1), identified by the CAS Registry Number 334981-11-2.[1][2] Despite a thorough search of scientific databases and patent literature, detailed information regarding the synthesis, biological activity, experimental protocols, and mechanism of action of this specific molecule is notably scarce. This document summarizes the available chemical and physical properties and discusses the potential biological significance of its core chemical moieties—the pyrrolidine ring and the phenylhydrazine group—by drawing parallels with related compounds. The absence of in-depth research presents a significant opportunity for novel investigation into the potential therapeutic applications of this compound.

Introduction

Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) is a chemical entity featuring a central phenyl ring substituted with a hydrazinyl group and a methylsulfonylpyrrolidine moiety. The pyrrolidine scaffold is a prevalent structural motif in a multitude of FDA-approved drugs and biologically active compounds, valued for its ability to introduce three-dimensionality and serve as a versatile synthetic handle. Similarly, the hydrazone and hydrazine functionalities are known to be associated with a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4][5] This guide aims to collate all publicly available information on the title compound and to contextualize its potential within the broader landscape of medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) have been compiled from various chemical databases and suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)

| Property | Value | Source |

| CAS Registry Number | 334981-11-2 | [1][2] |

| Molecular Formula | C₁₁H₁₈ClN₃O₂S | [2] |

| Molecular Weight | 291.80 g/mol | |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl | [1] |

| InChI | InChI=1S/C11H17N3O2S.ClH/c12-13-11-5-3-10(4-6-11)9-17(15,16)14-7-1-2-8-14;/h3-6,13H,1-2,7-9,12H2;1H | [1] |

| InChIKey | KDPFNFGHCNPPAI-UHFFFAOYSA-N | [1] |

| Alternate Names | 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride, 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride | [2] |

Synthesis and Experimental Protocols

A comprehensive search of the scientific literature, including major chemical databases and patent repositories, did not yield any specific synthetic protocols for Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1).

However, based on the structure of the molecule, a potential synthetic strategy can be hypothesized. This would likely involve the coupling of a (4-hydrazinylphenyl)methanesulfonyl chloride with pyrrolidine, followed by conversion to the hydrochloride salt. The synthesis of the key intermediate, (4-hydrazinylphenyl)methanesulfonyl chloride, could potentially be achieved from 4-aminotoluene through a series of steps including chlorosulfonation, protection of the amino group, and subsequent conversion to the hydrazine.

A generalized workflow for a potential synthetic approach is depicted in the diagram below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated.

Figure 1: A hypothetical synthetic pathway for Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). This diagram illustrates a potential, unverified reaction sequence.

Biological Activity and Potential Applications

There is no specific biological data available in the public domain for Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). However, the structural components of the molecule suggest potential areas for investigation.

-

Pyrrolidine Derivatives: The pyrrolidine ring is a key component in many biologically active compounds, including enzyme inhibitors. For instance, certain sulfonyl pyrrolidine derivatives have been investigated as matrix metalloproteinase (MMP) inhibitors.[6] MMPs are a family of enzymes involved in tissue remodeling and are implicated in diseases such as cancer and arthritis.

-

Hydrazone and Hydrazine Derivatives: The hydrazone moiety (-NHN=CH-) and related hydrazine compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5] The mechanism of action for many hydrazone-containing compounds involves the inhibition of specific enzymes or the disruption of cellular processes.

Given these precedents, Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) could be a candidate for screening in various biological assays, particularly those related to enzyme inhibition.

The diagram below illustrates a potential logical workflow for the initial biological screening of this compound based on the activities of its constituent moieties.

Figure 2: A proposed workflow for the initial biological evaluation of Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1).

Signaling Pathways

Due to the absence of any reported biological activity for Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1), there are no known signaling pathways associated with this compound. Future research would first need to identify a biological target or a cellular effect to elucidate any potential involvement in specific signaling cascades.

Conclusion and Future Directions

Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) represents an under-investigated area of chemical space. While its fundamental chemical properties are documented, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and potential therapeutic applications. The presence of the pyrrolidine and phenylhydrazine moieties suggests that this compound may possess interesting biological properties, particularly as an enzyme inhibitor or an antimicrobial agent.

Future research should focus on:

-

Development and optimization of a reliable synthetic route.

-

Broad biological screening to identify potential therapeutic areas.

-

If activity is identified, subsequent studies to determine the mechanism of action and identify specific molecular targets.

The lack of existing data presents a unique opportunity for researchers to conduct novel and impactful studies on this compound, potentially leading to the discovery of new therapeutic agents.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. usbio.net [usbio.net]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Sulfonyl Hydrazide Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sulfonyl hydrazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and insecticidal properties. Their mechanisms of action are diverse and often stem from their ability to act as precursors to reactive sulfonyl radicals or to engage in specific molecular interactions. In oncology, they function as DNA alkylating agents, inhibitors of tubulin polymerization, inducers of apoptosis and cell cycle arrest, specific enzyme inhibitors, and disruptors of critical protein-protein interactions such as p53-MDM2. As antimicrobial agents, they show promise in inhibiting essential enzymes like enoyl-ACP reductase (InhA). This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Chemical Reactivity: The Sulfonyl Radical

A central feature of sulfonyl hydrazide chemistry is the facile generation of sulfonyl radicals. The hydrazinyl group (-NHNH2) can be removed under various conditions, including oxidative, thermal, or transition metal-catalyzed reactions.[1] This process releases dinitrogen gas and produces a highly reactive sulfonyl radical intermediate.[1][2] This radical can then participate in a wide array of chemical transformations, such as addition to alkenes and alkynes, which is fundamental to many of their observed biological effects.[2][3][4] The generation of these radicals is a key initiating step in pathways leading to DNA damage and the production of reactive oxygen species (ROS).[2][5]

Anticancer Mechanisms of Action

The anticancer activity of sulfonyl hydrazide compounds is multifaceted, targeting several hallmarks of cancer.

DNA Alkylation and MGMT Targeting

A prominent mechanism for 1,2-bis(sulfonyl)hydrazines (BSHs) is their function as DNA alkylating agents.[6][7] These compounds are designed to be more specific than traditional nitrosoureas, generating electrophiles that alkylate the O-6 position of guanine in DNA.[6][8] This lesion is cytotoxic and is primarily repaired by the enzyme O(6)-methylguanine-DNA methyltransferase (MGMT).[6][8] A significant subset of tumors, estimated at 5-20%, are deficient in MGMT activity, making them highly susceptible to BSHs.[6][7] This deficiency provides a clear therapeutic window and allows for patient stratification based on MGMT expression status.[6] The cytotoxicity of these agents is highly selective towards cells with little to no MGMT activity.[6][7][8]

Disruption of Microtubule Dynamics

Certain sulfonyl hydrazide and sulfonamide derivatives act as potent inhibitors of tubulin polymerization.[9][10] By binding to the colchicine site on β-tubulin, these agents disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[10][11] This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[9][12] For instance, one hydrazide-hydrazone compound was found to inhibit tubulin polymerization with an IC50 value of 6.19 μM.[9] ABT-751 (E7010), a well-studied sulfonamide, is an orally bioavailable agent that binds the colchicine site and has entered Phase II clinical trials.[10][11]

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the cellular damage induced by sulfonyl hydrazides is the activation of programmed cell death, or apoptosis. Mechanistic studies show that these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.[13][14] This is characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to changes in the mitochondrial membrane potential and the activation of executioner caspase-3 and caspase-9.[13][14][15]

Furthermore, many sulfonyl hydrazide derivatives cause cell cycle arrest, predominantly at the G2/M checkpoint.[8][16][17] This arrest prevents damaged cells from proceeding through mitosis and is a direct consequence of mechanisms like DNA damage or tubulin disruption.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor sulfonylhydrazines: design, structure-activity relationships, resistance mechanisms, and strategies for improving therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Hybrids Targeting Tubulin Polymerization | Encyclopedia MDPI [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, molecular docking and evaluation of novel sulfonyl hydrazones as anticancer agents and COX-2 inhibitors [openaccess.marmara.edu.tr]

- 16. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its remarkable versatility, stemming from its three-dimensional structure, synthetic tractability, and ability to engage in crucial biological interactions, has cemented its importance in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the pivotal role of pyrrolidine scaffolds, detailing their synthesis, diverse therapeutic applications, quantitative structure-activity relationships, and the intricate mechanisms of action that underpin their pharmacological effects.

The Significance of the Pyrrolidine Moiety

The unique physicochemical properties of the pyrrolidine ring contribute significantly to its prevalence in drug discovery.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation. This "pseudorotation" allows for a greater exploration of three-dimensional space, enabling more precise and potent interactions with the complex topographies of biological targets.[1] The presence of up to four stereogenic centers further enhances this structural diversity, allowing for the fine-tuning of pharmacological activity and selectivity.[1] Moreover, the nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, a critical feature for molecular recognition at the active sites of enzymes and receptors.[2]

Synthetic Strategies for Pyrrolidine Scaffolds

The construction of the pyrrolidine core and its derivatives is a well-explored area of organic synthesis, with numerous methodologies available to medicinal chemists. Key strategies include the functionalization of pre-existing pyrrolidine rings, such as those derived from the natural amino acid proline, and the de novo construction of the ring from acyclic precursors.[1]

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful and efficient methods for the synthesis of complex pyrrolidine derivatives in a single synthetic operation.[3] These reactions offer significant advantages, including increased atomic economy, reduced waste, and rapid access to diverse chemical libraries for high-throughput screening.[3]

A general workflow for the multicomponent synthesis of pyrrolidine derivatives is depicted below:

Caption: General workflow for multicomponent pyrrolidine synthesis.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most versatile and widely employed methods for constructing the pyrrolidine ring.[3] This reaction allows for the stereoselective synthesis of highly functionalized pyrrolidines.[3]

Therapeutic Applications of Pyrrolidine-Containing Compounds

The structural diversity of the pyrrolidine scaffold has been exploited to develop drugs for a wide range of therapeutic areas.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation.[4] Many of these compounds exhibit cytotoxic effects against a range of cancer cell lines.[5][6]

One of the key signaling pathways implicated in the anticancer activity of some pyrrolidine-containing natural products is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[7][][9][10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrrolidine derivatives.

Antiviral Activity

Pyrrolidine-containing compounds have emerged as potent antiviral agents, particularly in the treatment of Hepatitis C Virus (HCV) and coronaviruses.[4] For instance, Telaprevir, an antiviral drug, incorporates a pyrrolidine scaffold and functions by inhibiting the NS3/4A serine protease of HCV.[4] More recently, novel pyrrolidines have been investigated as inhibitors of the main protease (MPro) of coronaviruses.

Antidiabetic Activity

The pyrrolidine scaffold is a key feature in several drugs for the management of type 2 diabetes.[11] These compounds often act as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), α-amylase, and α-glucosidase.[11][12] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon levels.[11] α-Amylase and α-glucosidase inhibitors slow down the digestion and absorption of carbohydrates, thereby reducing post-meal blood glucose spikes.[12]

Central Nervous System (CNS) Disorders

The ability of the pyrrolidine ring to introduce three-dimensionality has been beneficial in the design of drugs targeting the CNS.[13] Pyrrolidine derivatives have been investigated for the treatment of a variety of CNS disorders, including epilepsy, Alzheimer's disease, and depression.[14]

Quantitative Data Summary

The following tables summarize the in vitro activities of representative pyrrolidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound/Derivative Series | Target/Cell Line | Assay Type | IC50/Ki/EC50 | Reference |

| Spiropyrrolidine-thiazolo-oxindoles | HepG2, MCF-7, HCT-116 | Cytotoxicity | 0.80 - 9.00 µg/mL | [5] |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 | Cytotoxicity | 0.99 ± 0.09 µM | [5] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39, PPC-1 | Cytotoxicity | 2.5 - 20.2 µM | [6] |

| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli DNA gyrase | Enzyme Inhibition | 120 ± 10 nM | [5][15] |

| (S)-Pyrrolidines | CXCR4 Receptor | Binding Assay | 79 nM | [1] |

Table 2: Antidiabetic Activity of Pyrrolidine Derivatives

| Compound/Derivative Series | Target Enzyme | Assay Type | IC50 | Reference |

| Pyrrolidine-chalcone hybrids | α-amylase, α-glucosidase | Enzyme Inhibition | < 50 µM | [10] |

| 4-methoxy analogue 3g | α-amylase, α-glucosidase | Enzyme Inhibition | 26.24 µg/mL, 18.04 µg/mL | [12] |

| Pyrrolidine sulfonamide derivatives | DPP-IV | Enzyme Inhibition | 11.32 ± 1.59 µM | [5][15] |

| 4-Fluoropyrrolidine-2-carbonitrile derivative (17a) | DPP-4 | Enzyme Inhibition | 0.017 µM | [16] |

Table 3: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound/Derivative Series | Organism | Assay Type | MIC | Reference |

| Pyrrolidine-thiazole derivatives | B. cereus, S. aureus | Microdilution | 21.70 - 30.53 µg/mL | [5][15] |

| Thiohydantoin-pyrrolidine derivatives | M. tuberculosis H37Rv | Microplate Alamar Blue | 62.5–125 µg/mL | [5][15] |

| Pyrrolidine bis-cyclic guanidines | MRSA | Bactericidal | 2.5 µg/mL | [17] |

| Pyrrolidine-2,3-dione dimers | MSSA, MRSA | Broth microdilution | 8–16 μg mL−1 | [18] |

Table 4: CNS Activity of Pyrrolidine Derivatives

| Compound/Derivative Series | Target | Assay Type | Ki | Reference |

| Pyrrolidine-based hybrids | hCAII, AChE | Enzyme Inhibition | 75.79 ± 2.83 nM, 43.17 ± 10.44 nM | [19] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of pyrrolidine derivatives.

Synthesis Protocol: Three-Component 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of spiro-pyrrolidine-oxindoles via a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

-

Isatin derivative (1.0 equiv)

-

Sarcosine or other α-amino acid (1.2 equiv)

-

Dipolarophile (e.g., activated alkene) (1.0 equiv)

-

Methanol or Ethanol (0.2 M)

Procedure:

-

A mixture of the isatin, α-amino acid, and dipolarophile is prepared in a suitable reaction vessel.

-

The appropriate solvent (methanol or ethanol) is added to achieve a concentration of 0.2 M.

-

The reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired spiro-pyrrolidine-oxindole.

Biological Assay Protocol: α-Glucosidase Inhibition Assay

This protocol details the in vitro assessment of the α-glucosidase inhibitory activity of pyrrolidine derivatives.

Materials:

-

α-Glucosidase enzyme solution (1 U/mL)

-

Test compounds (pyrrolidine derivatives) at various concentrations

-

0.1 M Phosphate buffer (pH 6.8)

-

1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate

-

0.1 N Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, 10 µL of the test compound solution at different concentrations is mixed with 10 µL of the α-glucosidase enzyme solution.

-

The mixture is incubated for 20 minutes at 37 °C.

-

Following incubation, 125 µL of 0.1 M phosphate buffer (pH 6.8) is added to each well.

-

The reaction is initiated by adding 20 µL of 1 M p-NPG substrate.

-

The plate is further incubated for 30 minutes at 37 °C.

-

The reaction is stopped by adding 50 µL of 0.1 N Na₂CO₃.

-

The absorbance is measured at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

High-Throughput Screening (HTS) of Pyrrolidine Libraries

The discovery of novel bioactive pyrrolidine derivatives is often accelerated through high-throughput screening of large compound libraries. A typical HTS workflow involves several stages, from assay development to hit validation.[20][21][22][23][24]

Caption: A typical workflow for high-throughput screening of compound libraries.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a wide array of therapeutic agents targeting a diverse range of diseases. As our understanding of disease biology deepens and synthetic methodologies evolve, the pyrrolidine ring is poised to remain at the forefront of drug discovery, offering a robust platform for the design of the next generation of innovative medicines. The strategic application of modern techniques such as multicomponent reactions and high-throughput screening will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 16. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. plos.figshare.com [plos.figshare.com]

- 24. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride (CAS No: 334981-11-2), a key intermediate in the manufacture of the anti-migraine drug Almotriptan. This document details the synthetic pathway, including experimental protocols for the precursor and final compound, and presents available physicochemical data. The logical workflow of the synthesis is visualized through a detailed diagram. While this compound is primarily recognized for its role in pharmaceutical synthesis, this guide also touches upon its broader potential applications in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound that has gained significance as a crucial building block in the synthesis of Almotriptan.[1] Almotriptan is a selective serotonin receptor (5-HT1B/1D) agonist used in the acute treatment of migraine headaches. The discovery and development of a stable and efficient synthetic route to Almotriptan necessitated the isolation and characterization of key intermediates, among which this compound is of primary importance. Its molecular structure, featuring a reactive hydrazine group, a sulfonyl linkage, and a pyrrolidine moiety, makes it a versatile synthon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 334981-11-2 | [2] |

| Molecular Formula | C₁₁H₁₈ClN₃O₂S | [2] |

| Molecular Weight | 291.80 g/mol | [2] |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN.Cl | [3] |

| InChIKey | KDPFNFGHCNPPAI-UHFFFAOYSA-N | [3] |

| Appearance | Solid (predicted) | |

| Purity | ≥95% (commercially available) | [2] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that originates from 1-(4-nitrobenzylsulfonyl)pyrrolidine. The overall synthetic pathway involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the target hydrazine hydrochloride.

Synthesis of the Precursor: 1-((4-Aminobenzyl)sulfonyl)pyrrolidine

The initial step is the reduction of 1-(4-nitrobenzylsulfonyl)pyrrolidine to 1-((4-aminobenzyl)sulfonyl)pyrrolidine.

Experimental Protocol:

A solution of 1-(4-nitrobenzylsulfonyl)pyrrolidine (0.1 mol) in ethanol (200 mL) is treated with 5% palladium on carbon (Pd/C) as a catalyst. The mixture is then subjected to hydrogenation at a pressure of 4 atm for 2 hours. Following the reaction, the palladium catalyst is removed by filtration. The pH of the filtrate is adjusted to 3-4, and the aqueous layer is extracted twice with ethyl acetate. The pH of the aqueous layer is then adjusted to 13, and it is extracted again with ethyl acetate (2-3 times). The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the product as a white solid.

| Reactant | Molar Equivalent |

| 1-(4-nitrobenzylsulfonyl)pyrrolidine | 1.0 |

| 5% Palladium on Carbon | Catalytic |

| Hydrogen | Excess |

| Ethanol | Solvent |

Synthesis of this compound

The amino precursor is then converted to the final hydrazine hydrochloride via a diazotization reaction followed by reduction.

Experimental Protocol:

1-((4-Aminobenzyl)sulfonyl)pyrrolidine hydrochloride (III) is dissolved in water and the solution is cooled to 0-5°C. A solution of sodium nitrite (1.5 equivalents) in water is added dropwise to the cooled solution while maintaining the temperature. This effects the diazotization of the primary amine. The resulting diazonium salt solution is then added to a solution of sodium sulfite at 0-5°C to prevent decomposition. The reaction mixture is stirred for an extended period (13-18 hours) at 25-30°C to ensure complete conversion to the hydrazine product (IV). The final product is isolated as the hydrochloride salt.

| Reactant | Molar Equivalent |

| 1-((4-Aminobenzyl)sulfonyl)pyrrolidine hydrochloride | 1.0 |

| Sodium Nitrite | 1.5 |

| Sodium Sulfite | Reducing Agent |

| Hydrochloric Acid | Solvent/Catalyst |

| Water | Solvent |

Characterization Data

Detailed characterization data for this compound is not extensively available in peer-reviewed literature, as it is primarily an industrial intermediate. However, based on its structure, the expected spectral characteristics are outlined below.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, the benzylic methylene protons, and the aromatic protons. The hydrazine protons would likely appear as a broad signal. |

| ¹³C NMR | Resonances for the carbons of the pyrrolidine ring, the benzylic carbon, and the aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (hydrazine), S=O stretching (sulfone), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₁₁H₁₇N₃O₂S) and fragmentation patterns consistent with the structure. |

Role in Almotriptan Synthesis

This compound is a pivotal intermediate in the Fischer indole synthesis route to Almotriptan.[4] In this process, the hydrazine hydrochloride is condensed with N,N-dimethylamino-butyraldehyde dimethyl acetal to form a hydrazone intermediate. This hydrazone then undergoes cyclization under acidic conditions to form the indole ring system of Almotriptan.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from the amino precursor to the final hydrochloride salt.

Caption: Synthetic workflow for the preparation of the target compound.

The subsequent use of this intermediate in the synthesis of Almotriptan is depicted below.

Caption: Role of the intermediate in Almotriptan synthesis.

Conclusion

This compound is a well-established and critical intermediate in the industrial synthesis of Almotriptan. While its discovery is intrinsically linked to the process development of this important pharmaceutical, the chemical properties of this molecule, particularly the presence of a reactive hydrazine group, suggest its potential for broader applications in the synthesis of other novel heterocyclic compounds. This guide has provided a detailed overview of its synthesis and role, consolidating the available information for researchers and professionals in the field of drug development and organic synthesis. Further research into the reactivity and potential applications of this compound beyond its current use is warranted.

References

- 1. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process - Google Patents [patents.google.com]

Unveiling the Synthetic Potential: A Technical Guide to 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Almotriptan, a selective serotonin receptor agonist used in the treatment of migraine headaches. While direct biological activity of this compound is not extensively documented in publicly available research, its structural components—a substituted phenylhydrazine, a sulfonyl group, and a pyrrolidine ring—are pharmacophores of significant interest in medicinal chemistry. This technical guide provides an in-depth look at the primary research application of this compound: its use in the synthesis of Almotriptan. The guide will also explore the pharmacology of Almotriptan to provide context for the importance of its precursor, including its mechanism of action and receptor binding affinities.

Core Application: Synthesis of Almotriptan

The principal application of this compound is as a starting material in the Fischer indole synthesis of Almotriptan.[1][2][3] This classic reaction in organic chemistry allows for the construction of the indole ring system, which is the core scaffold of Almotriptan and many other triptan-class drugs.

Experimental Protocol: Fischer Indole Synthesis of Almotriptan

The following protocol is a generalized procedure based on descriptions found in the patent literature.[1][4][5] Researchers should consult specific patents for detailed reaction conditions and safety information.

Materials:

-

This compound

-

N,N-dimethylamino-butyraldehyde dimethyl acetal (or another protected form)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., ethyl acetate)

-

Base (e.g., sodium carbonate) for work-up

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

Dissolve this compound in water.

-

Add N,N-dimethylamino-butyraldehyde dimethyl acetal to the solution at room temperature (25-30°C).

-

Adjust the pH of the reaction mixture to approximately 2 with dilute HCl.

-

Stir the mixture for 5-6 hours to ensure complete formation of the hydrazone intermediate. The reaction progress can be monitored by an appropriate analytical technique such as HPLC.

-

-

Indole Ring Cyclization:

-

The aqueous solution containing the hydrazone intermediate is heated to 55-65°C for 10-12 hours. This step facilitates the cyclization to form the indole ring of Almotriptan.

-

Maintaining the specified temperature and reaction time is crucial to minimize the formation of degradation byproducts.

-

-

Work-up and Purification:

-

After cooling the reaction mixture to room temperature, the pH is adjusted with a base (e.g., sodium carbonate) to neutralize the acid.

-

The crude Almotriptan base is then extracted from the aqueous layer using an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with water and then concentrated under reduced pressure to yield crude Almotriptan as an oil.

-

The crude product is purified by silica gel column chromatography to obtain pure Almotriptan base.

-

Workflow of Almotriptan Synthesis

Pharmacological Context: Almotriptan

Understanding the pharmacology of Almotriptan provides insight into the significance of its precursor. Almotriptan is a potent and selective agonist for serotonin (5-hydroxytryptamine) receptors 5-HT1B and 5-HT1D.[6][7]

Mechanism of Action and Signaling Pathway

The therapeutic effect of Almotriptan in migraine is attributed to its agonist activity at 5-HT1B/1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system.[8] This interaction leads to:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of dilated intracranial arteries, leading to their constriction.

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP).

-

Inhibition of Nociceptive Neurotransmission: Attenuation of pain signal transmission within the trigeminal nucleus caudalis in the brainstem.

Quantitative Data: Receptor Binding Affinity of Almotriptan

The following table summarizes the binding affinity (Ki) of Almotriptan for various serotonin receptors. Lower Ki values indicate higher binding affinity. This data highlights the selectivity of Almotriptan for the 5-HT1B and 5-HT1D receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1B | Low nanomolar |

| 5-HT1D | Low nanomolar |

| 5-HT1A | ~60-fold lower affinity than 5-HT1B/1D |

| 5-HT7 | ~40-fold lower affinity than 5-HT1B/1D |

Data sourced from a study by Bou et al. (2000).[7]

Conclusion

This compound is a valuable molecule in medicinal chemistry, primarily serving as a sophisticated building block for the synthesis of the anti-migraine drug Almotriptan. While its direct biological applications are not well-defined, its role in the Fischer indole synthesis pathway is a cornerstone for the production of this important therapeutic agent. The detailed synthetic protocol and the pharmacological context of Almotriptan provided in this guide underscore the importance of this intermediate in drug development. Future research could explore the potential for this compound and its derivatives to interact with other biological targets, given the prevalence of its constituent pharmacophores in a wide range of bioactive molecules.

References

- 1. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]

- 2. Fischer_indole_synthesis [chemeurope.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride (CAS 334981-11-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride, with the Chemical Abstracts Service (CAS) registry number 334981-11-2, is a key intermediate in the synthesis of the anti-migraine drug Almotriptan.[1] This technical guide provides a comprehensive overview of its spectroscopic data and the experimental protocols for its synthesis and characterization, compiled from available scientific literature and chemical data sources. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 334981-11-2 | [1] |

| Chemical Name | 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₈ClN₃O₂S | [1] |

| Molecular Weight | 291.80 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

| Solubility | DMSO, Methanol | [3] |

Spectroscopic Data

While specific spectra for CAS 334981-11-2 are not publicly available in spectral databases, data for its constituent functional groups and structurally similar compounds provide a strong basis for spectral interpretation. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound upon request.[4]

Expected ¹H NMR Spectral Data

Based on the structure, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on standard values for similar functional groups.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrolidine (CH₂) | ~1.8 - 2.0 | m | 4H |

| Pyrrolidine (CH₂) | ~3.2 - 3.4 | m | 4H |

| Benzyl (CH₂) | ~4.3 - 4.5 | s | 2H |

| Aromatic (CH) | ~7.0 - 7.4 | m | 4H |

| Hydrazine (NH, NH₂) | Broad signals | s | 3H |

Expected ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are based on the analysis of analogous structures.

| Assignment | Predicted Chemical Shift (ppm) |

| Pyrrolidine (CH₂) | ~25 |

| Pyrrolidine (CH₂) | ~48 |

| Benzyl (CH₂) | ~58 |

| Aromatic (CH) | ~115, ~130 |

| Aromatic (C) | ~135, ~145 |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3100 - 3400 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| S=O Stretch (Sulfonamide) | 1320 - 1360 and 1140 - 1180 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Expected Mass Spectrometry Data

The exact mass of the free base (C₁₁H₁₇N₃O₂S) is 255.10.[5] In mass spectrometry, the molecular ion peak [M+H]⁺ for the free base would be expected at m/z 256.11.

Synthesis and Experimental Protocols

The synthesis of 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride is reported in the scientific literature as part of the development of Almotriptan.

Synthetic Pathway

The synthesis involves the conversion of 1-((4-aminobenzyl)sulfonyl)pyrrolidine to the target hydrazine derivative.

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

A general procedure for the synthesis of phenylhydrazine hydrochlorides from anilines involves diazotization followed by reduction.

-

Diazotization: The starting aniline derivative, 1-((4-aminobenzyl)sulfonyl)pyrrolidine, is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Reduction: The diazonium salt solution is then treated with a reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield the corresponding phenylhydrazine hydrochloride.

-

Isolation: The product precipitates from the reaction mixture and can be isolated by filtration, washed with a suitable solvent, and dried.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of solid organic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Caption: General workflow for NMR analysis.

Experimental Protocol: IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Analysis: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum.

Experimental Protocol: Mass Spectrometry

A typical procedure for analyzing a solid pharmaceutical intermediate by mass spectrometry is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample solution into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS), using an appropriate ionization technique such as electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

Conclusion

This technical guide provides an overview of the spectroscopic properties and synthetic methodology for 4-(1-Pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride (CAS 334981-11-2). While detailed, experimentally obtained spectra are not widely published, the information herein, based on the known structure and data from analogous compounds, serves as a valuable resource for researchers and professionals engaged in the synthesis and analysis of this important pharmaceutical intermediate. For definitive spectral data, it is recommended to acquire it from commercial suppliers or through in-house analysis.

References

- 1. CAS#:334981-11-2 | 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride | Chemsrc [chemsrc.com]

- 2. 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine Hydrochloride [lgcstandards.com]

- 3. 334981-11-2 CAS MSDS (4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine Hydrochloride [lgcstandards.com]

Methodological & Application

Synthesis of Almotriptan using 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride

Application Notes and Protocols for the Synthesis of Almotriptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Almotriptan, a selective 5-HT(1B/1D) receptor agonist used in the treatment of migraine headaches. The synthesis is based on the Fischer indole synthesis methodology, utilizing 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride as a key starting material. This "one-pot" procedure offers an efficient route to the final product. Included are comprehensive experimental procedures, data on expected yields and purity, purification techniques, and safety considerations. Additionally, the mechanism of action of Almotriptan is outlined with a corresponding signaling pathway diagram.

Introduction

Almotriptan is a second-generation triptan that alleviates migraine attacks by acting as a selective agonist for serotonin (5-HT) receptors 1B and 1D.[1] Its therapeutic action is attributed to the constriction of cranial blood vessels, inhibition of neuropeptide release, and reduced transmission in the trigeminal pain pathway.[2] The synthesis of Almotriptan and other triptans often employs the Fischer indole synthesis, a robust reaction for forming the core indole structure from a phenylhydrazine and an aldehyde or ketone.[3][4]

This protocol details a "one-pot" synthesis of Almotriptan from this compound. This method involves the initial formation of a hydrazone intermediate by condensation with N,N-dimethylamino-butyraldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to yield Almotriptan.[5][6] This approach is advantageous as it can be performed efficiently with commercially acceptable yields and high purity.[7]

Synthesis Scheme

The overall reaction scheme is a Fischer indole synthesis, proceeding through a hydrazone intermediate.[5][6]

-

Step 1: Hydrazone Formation. this compound is condensed with N,N-dimethylamino-butyraldehyde dimethyl acetal in an acidic aqueous medium to form the hydrazone intermediate (V).[5]

-

Step 2: Cyclization (Indole Synthesis). The hydrazone intermediate (V) undergoes an acid-catalyzed intramolecular cyclization reaction upon heating to form the indole ring of Almotriptan (I).[5]

Experimental Protocol

This protocol is adapted from methodologies described in patent literature.[5]

Materials and Reagents

-

This compound (Starting Material)

-

N,N-Dimethylamino-butyraldehyde dimethyl acetal

-

Hydrochloric acid (HCl), 50% (v/v) solution

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Water (Deionized or Distilled)

-

Ethanol

-

DL-Malic acid

-

Dichloromethane

-

Methanol

-

Triethylamine

-

Silica gel for column chromatography

One-Pot Synthesis of Almotriptan Base (I)

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add this compound (25 g) to water (1.25 L, 50 volumes) and stir at 25-30°C to form a suspension.[5]

-

Hydrazone Formation: To the stirred suspension, add N,N-dimethylamino-butyraldehyde dimethyl acetal (196 mL, 10 equivalents) at 25-30°C. The initial pH of the reaction mixture will be approximately 9.[5]

-

Slowly add a 50% (v/v) HCl solution to adjust the pH of the reaction mixture to 2.[5]

-

Stir the reaction mixture at 25-30°C for 5-6 hours, maintaining the pH at 2. Monitor the conversion of the starting material to the hydrazone intermediate (V) by Thin Layer Chromatography (TLC).[5]

-

Cyclization: Once hydrazone formation is complete, heat the reaction mixture to 55-65°C for 10-12 hours, while maintaining the pH at 2, to facilitate the cyclization to Almotriptan base (I).[5]

-

Work-up and Extraction: Cool the reaction mixture to 25-30°C. Extract the mixture with ethyl acetate (250 mL) to remove non-polar impurities. Separate the aqueous layer.[5]

-

Neutralize the separated aqueous layer with a sodium carbonate solution to a pH of 8-9.[5]

-

Extract the aqueous layer twice with ethyl acetate (500 mL each time).[5]

-

Combine the organic layers and wash twice with water.[8]

-

Isolation: Remove the ethyl acetate under reduced pressure to obtain the crude Almotriptan base as an oil.[5][8]

Purification of Almotriptan

The crude Almotriptan base can be purified by one of the following methods:

Method A: Purification via Salt Formation (Almotriptan Malate) [5]

-

Dissolve the crude Almotriptan base (e.g., 5.0 g) in ethanol (50 mL).[5]

-

In a separate flask, dissolve DL-malic acid (2.4 g) in ethanol (50 mL).[5]

-

Add the malic acid solution to the Almotriptan solution at 25-30°C and stir the resulting mixture for 5 hours.[5]

-

Collect the precipitated Almotriptan malate salt by filtration, wash with cold ethanol, and dry under vacuum.[9]

-

To obtain the pure Almotriptan base, the malate salt can be dissolved in a mixture of water and ethyl acetate, and the pH adjusted with an aqueous base (e.g., ammonia or sodium carbonate) to liberate the free base, which is then extracted into the organic layer.[10][11]

Method B: Silica Gel Column Chromatography [5][7]

-

Prepare a silica gel column.

-

Dissolve the crude Almotriptan base in a minimal amount of the mobile phase.

-